Brevinin-2ISb is an antimicrobial peptide belonging to the Brevinin-2 family, which has garnered attention for its potential therapeutic applications, particularly against multidrug-resistant bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). This peptide is derived from the skin secretions of certain amphibians, specifically the Hyla japonica species. The Brevinin-2 family is characterized by its ability to disrupt bacterial membranes, making it a promising candidate for antibiotic replacement therapies and anti-inflammatory treatments.
Brevinin-2ISb is sourced from the skin of the Hyla japonica, a tree frog native to East Asia. The extraction of these peptides typically involves isolating the skin secretions and purifying the peptides through various chromatographic techniques. The biological significance of these peptides lies in their role in the innate immune response of amphibians, providing a first line of defense against microbial infections.
Brevinin-2ISb is classified as an antimicrobial peptide. Antimicrobial peptides are short sequences of amino acids that exhibit broad-spectrum activity against bacteria, fungi, and viruses. They are part of the innate immune system and are known for their rapid action against pathogens.
The synthesis of Brevinin-2ISb can be achieved through solid-phase peptide synthesis (SPPS) or recombinant DNA technology. SPPS allows for the stepwise addition of amino acids to form the peptide chain, while recombinant methods involve inserting the gene encoding Brevinin-2ISb into a suitable expression system (e.g., Escherichia coli), followed by purification.
Brevinin-2ISb consists of a sequence of 22 amino acids with a characteristic structure that includes several hydrophobic residues essential for its antimicrobial activity. The peptide adopts an alpha-helical conformation in membrane-mimicking environments, which facilitates its interaction with bacterial membranes.
Brevinin-2ISb primarily interacts with bacterial membranes through electrostatic and hydrophobic interactions, leading to membrane disruption. This mechanism involves:
The effectiveness of Brevinin-2ISb can be quantified using assays such as minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) tests against various bacterial strains.
Brevinin-2ISb exerts its antimicrobial effects by targeting bacterial membranes. Upon contact, it undergoes conformational changes that allow it to penetrate and disrupt lipid bilayers. This leads to:
Studies have demonstrated that Brevinin-2ISb significantly enhances survival rates in Caenorhabditis elegans infected with MRSA, indicating its potential role in boosting host immunity alongside direct antibacterial effects .
Brevinin-2ISb has several potential applications in scientific research and medicine:
Brevinin-2ISb exerts significant immunomodulatory effects in Caenorhabditis elegans primarily through the conserved DAF-2/DAF-16 insulin-like signaling (ILS) pathway. This pathway, homologous to the mammalian insulin/IGF-1 signaling cascade, is a central regulator of innate immunity, stress resistance, and longevity. Brevinin-2ISb treatment induces a functional deficiency in the DAF-2 receptor, akin to genetic daf-2 loss-of-function mutations. This suppression leads to the de-phosphorylation and subsequent nuclear translocation of the FOXO transcription factor DAF-16 [1] [2] [8].
Nuclear DAF-16 orchestrates a comprehensive transcriptional program critical for host defense. Studies using transgenic C. elegans strains (e.g., TJ356 daf-16::gfp) demonstrate that Brevinin-2ISb treatment robustly enhances DAF-16 nuclear accumulation. Genetic epistasis experiments confirm that the peptide’s protective effects against Staphylococcus aureus (MRSA) infection are abolished in daf-16(mu86) null mutants, establishing DAF-16 as essential. Activation of this pathway correlates with a >60% increase in survival of MRSA-infected nematodes and a significant extension in lifespan even in uninfected worms [1] [2]. This mechanism mirrors the role of human insulin in modulating proteotoxicity via DAF-16, highlighting the pathway's evolutionary conservation [8] [9].
Brevinin-2ISb-mediated DAF-16 nuclear translocation drives the upregulation of a specific repertoire of antimicrobial effector genes. Quantitative real-time PCR analyses reveal profound induction of genes encoding:
Table 1: Key Innate Immune Genes Upregulated by Brevinin-2ISb in C. elegans
Gene Identifier | Gene Name/Type | Fold Induction | Putative Function |
---|---|---|---|
lys-7 | Lysozyme | >25-fold | Peptidoglycan degradation in bacterial cell walls |
spp-1 | Saposin-like protein | >20-fold | Membrane disruption, pore formation |
C29F3.7 | FIPR (Fungus-Induced Protein Related) | ~15-fold | Unknown, predicted antimicrobial activity |
F49F1.6 | FIPR | ~18-fold | Unknown, predicted antimicrobial activity |
F56D6.2 | FIPR | ~12-fold | Unknown, predicted antimicrobial activity |
abf-1 | Antibacterial Factor | >5-fold | Direct microbial killing |
irg-1, irg-2 | Infection Response Gene | 10-15 fold | Pathogen response, potential effectors |
This transcriptional surge is not limited to direct antimicrobial effectors. Brevinin-2ISb also significantly enhances expression of immune modulators and stress response factors, including hsf-1 (Heat Shock Factor-1; >20-fold), critical for managing proteotoxic stress during infection, and ZK6.7, implicated in defense regulation. The combined effect is a potentiated multi-faceted host defense system capable of targeting diverse pathogen structures [2] [8] [10].
Beyond bolstering host immunity, Brevinin-2ISb directly disrupts MRSA pathogenicity by suppressing key bacterial virulence determinants. Transcriptomic and proteomic analyses of MRSA (ATCC 33591) exposed to sub-MIC levels of Brevinin-2ISb (MIC ~4.35 μM) reveal significant downregulation of:
This virulence suppression occurs through mechanisms likely involving membrane interaction and signal transduction interference. Brevinin-2ISb's cationic and amphipathic nature facilitates interaction with the anionic bacterial membrane, potentially disrupting membrane potential and integrity. This physical disruption may indirectly impair the function of bacterial two-component systems (e.g., agr, saeRS) that globally regulate virulence gene expression. Consequently, Brevinin-2ISb-treated MRSA exhibits diminished adhesion to host cells, reduced toxin production, and attenuated cytotoxicity, significantly weakening its ability to establish and maintain infection [1] [9].
The Brevinin-2 family exhibits significant sequence diversity, yet shares a conserved C-terminal "Rana box" domain (Cys-Lys-Xaa-Xaa-Cys motif) stabilizing a disulfide-bonded loop. Comparative studies highlight distinct immunomodulatory efficacies among family members:
Table 2: Comparative Immunomodulatory Profiles of Brevinin-2 Family Peptides
Peptide | Core Immune Pathway Activation | Key Immune Effectors Induced | DAF-16 Dependency | PMK-1 Dependency | Spectrum in C. elegans Models |
---|---|---|---|---|---|
Brevinin-2ISb | DAF-2/DAF-16, PMK-1/p38 MAPK | lys-7, spp-1, FIPRs, hsf-1, abf-1 | High | High | MRSA, E. faecalis, S. aureus, P. aeruginosa |
Brevinin-2-OA3 | Primarily DAF-2/DAF-16 | lys-7 (strong), FIPRs (moderate) | High | Low/Moderate | MRSA, P. aeruginosa |
Brevinin-2TSa | Primarily DAF-2/DAF-16 | lys-7 (strong), FIPRs (moderate) | High | Low | MRSA |
Brevinin-2PRa | Weak/Not fully characterized | Limited data | Unknown/Low | Unknown/Low | P. aeruginosa (direct activity dominant) |
This evolutionary diversification, driven by positive selection pressure from diverse pathogens, results in peptides with specialized and non-redundant immunomodulatory functions. Brevinin-2ISb stands out due to its ability to co-activate multiple core immune pathways (DAF-16, PMK-1, SKN-1) and induce a broader array of effector genes, providing a more comprehensive enhancement of host defense compared to its relatives. This likely reflects adaptation to counter a wider range of pathogens in its native host environment [8] [10].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: